5-(3,4-diethoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
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Description
5-(3,4-diethoxyphenyl)-1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H28N2O6 and its molecular weight is 428.485. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on pyrrole derivatives, such as the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) through aldol condensation, provides a foundation for understanding the synthesis and structural analysis of complex molecules. These compounds are confirmed by spectroscopic analyses (FT–IR, 1H NMR, UV–visible), indicating their potential for detailed structural and electronic characterization. Computational studies, including quantum chemical calculations, complement these experimental approaches by providing insights into the molecule's electronic structure and reactivity (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).
Computational Studies and Applications
The molecular electrostatic potential surface (MEP), natural bond orbital interactions (NBO), and quantum theory of atoms in molecules (QTAIM) analyses are vital for predicting interaction sites and nature, which is crucial for designing molecules with specific reactivity and properties. For example, the study on EFADPC reveals insights into dimer formation through multiple interactions, such as N H···O and C H···O hydrogen bonds, and shows the potential of these compounds to form heterocyclic compounds like oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyran (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).
Potential Applications in Materials Science
The electronic descriptors and binding energy calculations from computational studies not only provide insight into the stability and reactivity of these molecules but also suggest their applicability in developing new materials, such as non-linear optical (NLO) materials, due to their electronic properties. For instance, the calculation of the first hyperpolarizability (β0) of related compounds indicates their potential use as NLO materials, which are essential for applications in photonics and telecommunications (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).
properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6/c1-5-29-16-10-9-15(14-18(16)30-6-2)20-19(21(26)17-8-7-13-31-17)22(27)23(28)25(20)12-11-24(3)4/h7-10,13-14,20,27H,5-6,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAOFJLNGDWBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CO3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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